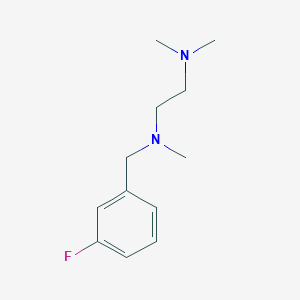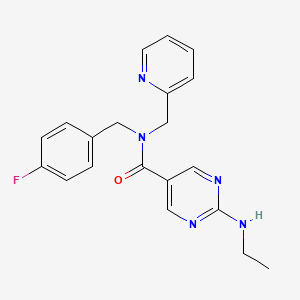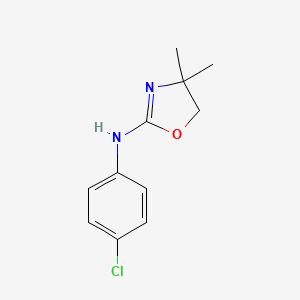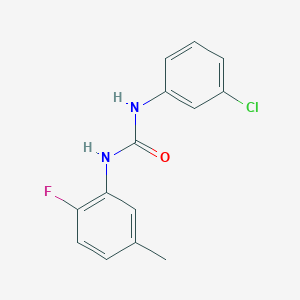![molecular formula C20H20N2O2 B5655157 3-[2-(2-allyl-4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5655157.png)
3-[2-(2-allyl-4-methylphenoxy)ethyl]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazolinone derivatives, including 3-[2-(2-allyl-4-methylphenoxy)ethyl]-4(3H)-quinazolinone, typically involves strategies that utilize the unique reactivity of quinazolinone scaffolds. Cyclization of alkenyl(alkynyl)-functionalized quinazolinones is a notable strategy for constructing polyheterocyclic structures, leveraging the synergy between endocyclic amidine and exocyclic unsaturated moieties for efficient heterocycle formation (Vaskevych, Dekhtyar, & Vovk, 2023). This approach highlights the synthetic flexibility and potential for structural diversity inherent to quinazolinone derivatives.
Molecular Structure Analysis
The molecular structure of quinazolinones is characterized by the quinazoline core, a fused bicyclic system comprising a benzene ring and a pyrimidine ring. This core structure is pivotal in the molecule's interaction with biological targets, offering a scaffold for further modifications to enhance biological activity. Functionalized quinazolinones, especially those with additional fused rings or substituents, exhibit a wide range of biological activities, underscoring the importance of the core structure in medicinal chemistry applications (Demeunynck & Baussanne, 2013).
Chemical Reactions and Properties
Quinazolinones participate in various chemical reactions, primarily due to the reactivity of the quinazoline nitrogen atoms and the potential for nucleophilic attack at the carbonyl group. This reactivity enables the synthesis of a wide array of derivatives through reactions such as alkylation, acylation, and nucleophilic substitution. The incorporation of different functional groups through these reactions can significantly alter the chemical properties of the quinazolinone scaffold, leading to molecules with diverse pharmacological profiles (Faisal & Saeed, 2021).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting point, and crystallinity, are influenced by the nature and position of substituents on the quinazoline core. These properties are crucial for determining the compound's suitability for pharmaceutical formulations. The introduction of specific functional groups can be strategized to optimize these physical properties, enhancing bioavailability and pharmacokinetic profiles.
Chemical Properties Analysis
Quinazolinones exhibit a range of chemical properties that are central to their biological activity. These include the ability to form hydrogen bonds, aromatic interactions, and electrostatic interactions with biological targets. The chemical versatility of the quinazolinone scaffold allows for the design of molecules with tailored reactivity and binding characteristics, facilitating the development of compounds with specific biological activities (Mphahlele, 2022).
Propiedades
IUPAC Name |
3-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-6-16-13-15(2)9-10-19(16)24-12-11-22-14-21-18-8-5-4-7-17(18)20(22)23/h3-5,7-10,13-14H,1,6,11-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYKZQRTYLEBHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C=NC3=CC=CC=C3C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-chloro-1H-pyrazol-3-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5655075.png)

![N-ethyl-5-({4-[2-(4-morpholinyl)-2-oxoethyl]-1-piperazinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5655091.png)

![3-(4-methoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5655113.png)
![N,1,3-trimethyl-N-(2-morpholin-4-ylpropyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5655116.png)
![4,7-dimethyl-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B5655138.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-1-cyclopropyl-1H-pyrrole-2-carboxamide](/img/structure/B5655152.png)
![(3aR*,9bR*)-7-methoxy-2-(4-methoxybenzyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5655161.png)
![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5655166.png)
![(3R*,4S*)-4-cyclopropyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-3-pyrrolidinamine](/img/structure/B5655172.png)

![sodium ethyl[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]sulfamate](/img/structure/B5655185.png)